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Compound of Interest

Compound Name:
N-(2-methoxyethyl)-3,5-

dinitrobenzamide

Cat. No.: B4786977

Get Quote

Executive Summary & Strategic Relevance
The 3,5-dinitrobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a

precursor for antitubercular, antifungal, and antitumor agents. The specific derivative, N-(2-
methoxyethyl)-3,5-dinitrobenzamide, introduces a flexible ether linkage that alters solubility

and lipophilicity profiles compared to its N-alkyl or N-hydroxyalkyl congeners.

This guide provides a rigorous framework for the crystallographic analysis of this compound.

Unlike the N-(2-hydroxyethyl) analog, which forms pseudo-chiral helices via strong O-H···O

interactions, the N-(2-methoxyethyl) derivative lacks a strong hydrogen bond donor in the tail.

Consequently, its solid-state assembly is driven by a competition between amide-amide

homosynthons and nitro-group acceptors. This analysis is critical for understanding its

polymorphism, bioavailability, and potential for co-crystal engineering.

Experimental Workflow & Synthesis
To ensure high-quality single crystals, a purity-first approach is required. The synthesis exploits

the high reactivity of 3,5-dinitrobenzoyl chloride.
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Synthesis Protocol
Reactants: 3,5-Dinitrobenzoyl chloride (1.0 eq) and 2-methoxyethylamine (1.1 eq).

Solvent System: Anhydrous Dichloromethane (DCM) with Triethylamine (TEA) as an HCl

scavenger.

Procedure:

Dissolve acid chloride in DCM at 0°C.

Add amine/TEA mixture dropwise to prevent thermal decomposition.

Stir at room temperature for 3 hours.

Purification: Wash with 1N HCl (remove unreacted amine), then sat. NaHCO₃ (remove

unreacted acid). Recrystallize from Ethanol/Water (9:1).

Crystallization Strategy
The methoxyethyl chain adds rotational degrees of freedom, often hindering nucleation.

Method A (Preferred): Slow evaporation of Ethyl Acetate at 4°C.

Method B (Alternative): Vapor diffusion of Pentane into a concentrated THF solution.

Workflow Visualization
The following diagram outlines the critical path from synthesis to structural refinement.
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Figure 1: End-to-end workflow for the synthesis and crystallographic characterization of the

target benzamide.

Structural Analysis Framework
When solving this structure, the following features serve as internal validation checkpoints.

These are based on homologous series data (N-ethyl and N-hydroxyethyl analogs).

Unit Cell & Space Group Expectations
Crystal System: Likely Monoclinic or Orthorhombic.

Space Group: Common non-chiral benzamides crystallize in P2₁/c or P2₁/n.

Note: Unlike the N-(2-hydroxyethyl) analog which crystallizes in the non-centrosymmetric

P2₁2₁2₁ due to helical H-bonding, the methoxy derivative is expected to form

centrosymmetric dimers or inversion-related chains.

Molecular Conformation (The "Twist")
The steric bulk of the nitro groups at positions 3 and 5 creates a rigid aromatic core.

Torsion Angle: Expect the amide group (O=C-N) to be twisted relative to the phenyl ring

plane by 15°–30°. This twist minimizes steric clash between the amide oxygen and the ortho-

hydrogens of the phenyl ring.

Supramolecular Synthons & Hydrogen Bonding
This is the critical analysis step. The absence of a strong donor in the tail shifts the interaction

landscape.
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Interaction
Type

Donor Acceptor Probability
Structural
Motif

Strong H-Bond Amide N-H Amide C=O High
C(4) Chains or

R²₂(8) Dimers

Weak H-Bond Phenyl C-H Nitro O High
Sheet formation /

Stacking

Weak H-Bond Methylene C-H Methoxy O Medium
Stabilization of

the flexible tail

Dipole-Dipole Nitro N-O Nitro N-O Medium
Parallel stacking

of aromatic rings

Predicted Packing Network
The following diagram models the competitive interaction landscape you must verify in the

electron density map.
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Figure 2: Supramolecular interaction map. The Amide N-H...O=C interaction is the dominant

structure-directing force.

Validation Protocol (Quality Control)
To ensure the trustworthiness of your crystal structure, apply these validation metrics:

R-Factor check: For a small organic molecule,

should be < 5.0%.

Disorder Handling: The methoxyethyl tail is flexible. If thermal ellipsoids on the terminal

carbons are elongated, model the disorder over two positions rather than forcing a high

thermal parameter.

Hirshfeld Surface Analysis:

Generate the

surface.

Red spots must correspond to the N-H···O hydrogen bonds.[1][2][3][4][5]

White regions should dominate the H···H contact areas (van der Waals forces).

Use this to quantify the contribution of the Nitro groups to the crystal packing energy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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